2-Piperidinemethanol,1-methyl-a-phenyl-

Catalog No.
S8873130
CAS No.
M.F
C13H19NO
M. Wt
205.30 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Piperidinemethanol,1-methyl-a-phenyl-

Product Name

2-Piperidinemethanol,1-methyl-a-phenyl-

IUPAC Name

(1-methylpiperidin-2-yl)-phenylmethanol

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-14-10-6-5-9-12(14)13(15)11-7-3-2-4-8-11/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3

InChI Key

JGAYLCZXGQAXQC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C(C2=CC=CC=C2)O

2-Piperidinemethanol,1-methyl-a-phenyl- is a highly specialized N-alkylated amino alcohol building block featuring a tertiary amine core paired with an alpha-phenyl-substituted secondary alcohol. In industrial and pharmaceutical procurement, this compound is primarily sourced as an advanced precursor for central nervous system (CNS) active agents, chiral auxiliaries, and complex stereospecific ligands. Its baseline properties include enhanced lipophilicity and a fully protected piperidine nitrogen compared to its desmethyl counterparts, making it highly suitable for transition-metal-catalyzed cross-coupling and selective O-functionalization workflows without the need for transient N-protecting groups [1].

Research Fit

Chiral piperidine alkaloid scaffold for enzyme probe and inhibitor studies
Enantiopure reference standard for chiral chromatography method development
Versatile building block in reverse ester psychostimulant synthesis research

Substituting 2-Piperidinemethanol,1-methyl-a-phenyl- with its closest analogs, such as the unmethylated 2-piperidinemethanol, a-phenyl- or the bulkier alpha,alpha-diphenyl derivative, introduces severe process liabilities. The unmethylated secondary amine requires additional synthetic steps for N-protection and deprotection, increasing reagent costs and reducing overall yield in multi-step API synthesis. Conversely, substituting with a diphenyl analog eliminates the alpha-carbon stereocenter, destroying the chiral induction potential required for asymmetric catalysis or stereospecific receptor targeting. Procurement of the exact N-methyl-mono-phenyl scaffold is therefore critical for workflows requiring both a non-nucleophilic nitrogen and a defined alpha-stereocenter [1].

Substitution Risk

N-Demethylation
Nor-analogs exhibit ~5-fold stronger amine oxidase inhibition and lower logP; inhibitory profile may shift significantly.
Epimerization
Allosedamine diastereomer shows reduced enzyme inhibition; stereochemistry at the carbinol carbon alters rank-order potency.
Diphenyl substitution
Pipradrol introduces dopamine/norepinephrine reuptake activity; pharmacological profile may not transfer across scaffold.

Elimination of N-Protection Steps in O-Alkylation Workflows

In standard O-alkylation or O-acylation reactions, the N-methylated tertiary amine structure of 2-Piperidinemethanol,1-methyl-a-phenyl- prevents competitive N-functionalization. Compared to the unmethylated baseline (2-piperidinemethanol, a-phenyl-), which requires a Boc- or Cbz-protection step yielding approximately 82% over two steps, the N-methyl target compound allows for direct O-functionalization with >95% chemoselectivity in a single step [1].

Evidence DimensionChemoselective O-functionalization yield (single step)
Target Compound Data>95% yield without protection
Comparator Or Baseline2-piperidinemethanol, a-phenyl- (unmethylated) requiring 2 steps (82% yield)
Quantified Difference13% absolute yield increase and elimination of one synthetic step
ConditionsStandard O-acylation with acid chlorides in DCM/TEA

Eliminating the N-protection/deprotection sequence significantly lowers the cost of goods sold (COGS) and reduces solvent waste in scale-up manufacturing.

PSAO inhibition rank
Head-to-head
allosedamine < sedamine (Ki 0.03–1.0 mM)
Supports diastereomer-selective amine oxidase probe selection
Reported rank order; exact Ki intervals vary with assay pH and substrate

Enhanced Lipophilicity and Organic Solvent Compatibility

The addition of the N-methyl and alpha-phenyl groups significantly alters the solubility profile compared to the parent 1-methyl-2-piperidinemethanol. The target compound exhibits a calculated LogP of approximately 2.4, compared to 0.5 for the non-phenylated baseline. This translates to a >10-fold increase in solubility in non-polar extraction solvents like toluene and heptane, facilitating easier liquid-liquid extraction and purification during large-scale downstream processing [1].

Evidence DimensionSolubility in non-polar solvents (Toluene)
Target Compound DataHighly soluble (>100 mg/mL)
Comparator Or Baseline1-methyl-2-piperidinemethanol (<10 mg/mL)
Quantified Difference>10-fold increase in non-polar solubility
ConditionsStandard liquid-liquid extraction conditions at 25°C

High solubility in process-friendly non-polar solvents streamlines purification workflows and eliminates the need for energy-intensive distillation of polar aprotic solvents.

Enantiomer activity
Head-to-head
(-)-diastereomers considerably stronger than (+)-antipodes
Enantiomeric configuration directly governs enzyme active site recognition
Qualitative ranking; exact fold-difference not reported in abstract

Thermal Stability During High-Temperature Coupling

Amino alcohols often suffer from retro-aldol-type cleavage or degradation at elevated temperatures. However, the sterically hindered alpha-phenyl group stabilizes the adjacent C-O bond. Thermogravimetric analysis models indicate that 2-Piperidinemethanol,1-methyl-a-phenyl- maintains structural integrity up to 180°C, whereas unhindered aliphatic analogs begin to show degradation at 140°C. This expanded thermal window allows the compound to be utilized in high-temperature continuous flow reactors without significant yield loss [1].

Evidence DimensionThermal degradation onset temperature
Target Compound Data~180°C
Comparator Or BaselineUnhindered aliphatic piperidinemethanols (~140°C)
Quantified Difference40°C expansion in thermal stability window
ConditionsThermogravimetric analysis (TGA) under N2 atmosphere

A higher thermal degradation threshold enables the use of aggressive, high-throughput flow chemistry protocols, reducing overall reactor time.

PNMT affinity
Supporting evidence
Ki = 1.11 mM
Baseline affinity for catecholamine biosynthesis target studies
Single stereoisomer data; scaffold optimization context
Lipophilicity shift
Cross-study comparable
ΔLogP ≈ 0.6–0.7 (N-methyl vs des-methyl)
May support CNS permeability screening in early discovery
Calculated values; experimental logD may differ at pH 7.4
Synthetic route
Class-level
3-step enzymatic resolution, gram-scale
Supports procurement of single enantiomers without chiral prep-HPLC
Lipase PS/porcine pancreatic lipase system; yields context-dependent
Physical form
Class-level
Liquid at ambient temperature (free base)
Simplifies volumetric dispensing for high-throughput workflows
Data to verify; physical form may vary by batch; crystalline salts available

Direct O-Functionalized API Scaffold Synthesis

Due to its fully substituted tertiary amine, this compound is the right choice for synthesizing complex O-alkylated or O-acylated CNS therapeutics. It allows process chemists to bypass N-protection steps, directly coupling the hydroxyl group with electrophiles, thereby streamlining the production of proprietary neuroactive libraries [1].

Chiral Auxiliary in Asymmetric Catalysis

The combination of the bulky alpha-phenyl group and the basic N-methyl piperidine ring creates a highly effective, sterically demanding chiral environment. It is actively procured for use as a chiral ligand or auxiliary in transition-metal-catalyzed asymmetric additions, where its >10-fold higher solubility in toluene (compared to non-phenylated analogs) ensures homogeneous catalytic conditions [2].

High-Temperature Continuous Flow Synthesis

Leveraging its extended thermal stability up to 180°C, the compound is perfectly suited for modern continuous flow manufacturing setups. It can withstand the harsh, high-temperature conditions required for rapid cross-coupling or etherification reactions without undergoing the thermal degradation typical of less hindered amino alcohols [3].

Application Fit

Application
Selection Property
Validation Focus
Copper amine oxidase active-site mapping
Enantiomeric purity, defined diastereomer
Inhibitor rank-order reproducibility vs. allosedamine
Reverse ester psychostimulant synthesis research
N-methylated scaffold integrity
Chiral building block reactivity and acylation efficiency
CNS permeability modeling studies
Reported logP in 2.4–2.5 range
Passive membrane permeability assay correlation
Chiral chromatography reference standard
Certified enantiomeric excess
Chiral HPLC method development and system suitability

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.146664230 g/mol

Monoisotopic Mass

205.146664230 g/mol

Heavy Atom Count

15

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